6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives
Scientific Research Applications
6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its antitumor and antimicrobial properties. It has shown promising results in inhibiting the growth of cancer cells and pathogenic microorganisms.
Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[5,1-c][1,2,4]triazine
Uniqueness
6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its ability to act as a CDK inhibitor and its potential use in fluorescent probes make it a valuable compound in both medicinal chemistry and material science .
Properties
Molecular Formula |
C9H8N4O |
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Molecular Weight |
188.19 g/mol |
IUPAC Name |
6,7-dimethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C9H8N4O/c1-5-6(2)13-8(12-9(5)14)7(3-10)4-11-13/h4H,1-2H3,(H,12,14) |
InChI Key |
UYORKQNMDKHDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C#N)NC1=O)C |
Origin of Product |
United States |
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